
4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
4-(Methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine (MSPP) is a novel small molecule that has been studied for its potential applications in a variety of scientific fields. It is a member of the pyrazol-5-amine family of compounds, which have been found to possess a wide range of biological activities. MSPP has been used in a number of research projects and in lab experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Scientific Research Applications
1. Synthesis and Biological Activity
4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine has been explored as a precursor in the synthesis of various bioactive compounds. For instance, Gokulan et al. (2012) reported the synthesis of a series of compounds using 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, derived from the title compound, to study their analgesic and anti-inflammatory activities. The synthesized compounds showed promising results, with mild ulcerogenic potential compared to standard drugs (Gokulan, 2012).
2. Synthetic Chemistry
In synthetic chemistry, this compound has been utilized in various reactions. Sakya and Rast (2003) demonstrated the use of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine in nucleophilic substitution reactions to produce 5-alkyl amino and thioether pyrazoles under mild conditions. These reactions are crucial for developing more complex organic compounds with potential pharmaceutical applications (Sakya, 2003).
3. Crystallography and Structural Analysis
The compound has been featured in studies focusing on crystallography and the analysis of molecular structures. Seela et al. (2005) investigated the crystal structure of a related compound, providing insights into its molecular conformation and the formation of hydrogen-bonded networks. Such studies are vital for understanding the compound's interactions at the molecular level, which is crucial for its potential applications in various fields (Seela, 2005).
4. Material Science
In material science, 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine has been involved in the modification of polymers. Aly and El-Mohdy (2015) described the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including derivatives of the title compound. The modifications led to enhanced swelling properties and thermal stability, indicating the compound's potential in developing materials with improved characteristics (Aly, 2015).
properties
IUPAC Name |
4-methylsulfanyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-14-9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOHJSNAVEPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(N=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)

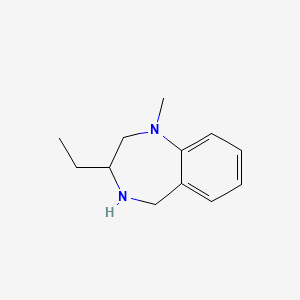
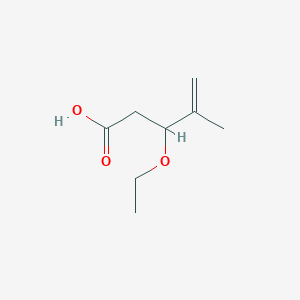
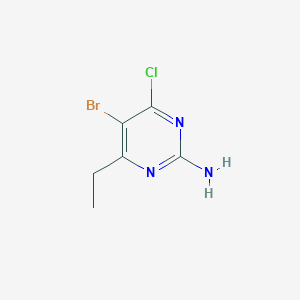
![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)
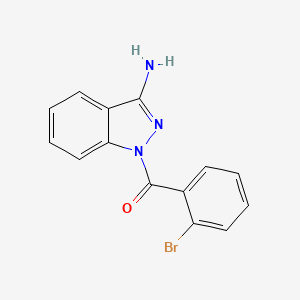
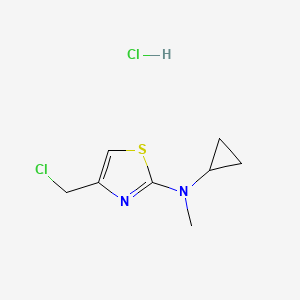
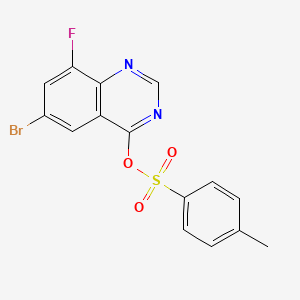
![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)
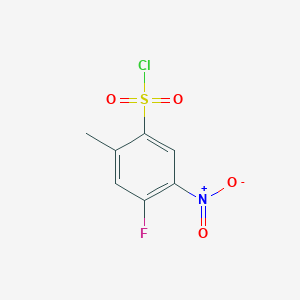
![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)